Product packaging for 4-(2-Acetylhydrazino)-4-oxobutanoic acid(Cat. No.:CAS No. 257885-34-0)

4-(2-Acetylhydrazino)-4-oxobutanoic acid

Cat. No.: B1344421
CAS No.: 257885-34-0
M. Wt: 174.15 g/mol
InChI Key: BRNXPLBEBZMDFV-UHFFFAOYSA-N
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Description

4-(2-Acetylhydrazino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C6H10N2O4 and its molecular weight is 174.15 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O4 B1344421 4-(2-Acetylhydrazino)-4-oxobutanoic acid CAS No. 257885-34-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-acetylhydrazinyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c1-4(9)7-8-5(10)2-3-6(11)12/h2-3H2,1H3,(H,7,9)(H,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNXPLBEBZMDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 2 Acetylhydrazino 4 Oxobutanoic Acid

Established Synthetic Pathways for 4-(2-Acetylhydrazino)-4-oxobutanoic acid

The primary established pathway for the synthesis of this compound involves the reaction between succinic anhydride (B1165640) and acetylhydrazine. This reaction is a nucleophilic acyl substitution where the amino group of acetylhydrazine attacks one of the carbonyl carbons of the succinic anhydride, leading to the opening of the anhydride ring.

Precursor Compounds and Reaction Conditions

The key precursors for the synthesis of this compound are succinic anhydride and acetylhydrazine.

Succinic Anhydride: This cyclic anhydride can be prepared by the dehydration of succinic acid. A common laboratory method involves heating succinic acid with acetic anhydride. youtube.compearson.com Alternatively, phosphorus oxychloride can be used as the dehydrating agent. orgsyn.org Industrially, succinic anhydride can be produced through the catalytic hydrogenation of maleic anhydride. google.com

Acetylhydrazine: Also known as acetic hydrazide, this compound is a derivative of hydrazine (B178648) and can be synthesized by the hydrazinolysis of ethyl acetate.

The reaction between succinic anhydride and a hydrazine derivative is typically carried out in a suitable solvent. For a similar reaction involving succinic anhydride and hydrazine hydrate (B1144303) or phenylhydrazine, n-butanol has been used as the solvent with heating to 85°C for 2 hours. researchgate.net The choice of solvent is crucial to ensure the solubility of the reactants and to facilitate the reaction. Other polar aprotic or protic solvents could also be employed. The reaction is generally performed under neutral or slightly basic conditions to facilitate the nucleophilic attack of the hydrazine derivative.

Table 1: Representative Reaction Conditions for the Synthesis of Succinic Acid Hydrazide Derivatives

Precursors Solvent Temperature (°C) Time (h) Reference
Succinic anhydride, Hydrazine hydrate/Phenylhydrazine n-Butanol 85 2 researchgate.net
Succinic acid, Acetic anhydride - 105 1 youtube.com

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound involves careful control of several reaction parameters to maximize the yield and purity of the product.

Stoichiometry of Reactants: The molar ratio of succinic anhydride to acetylhydrazine can influence the outcome of the reaction. Using a slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess could lead to the formation of byproducts.

Temperature and Reaction Time: The reaction temperature affects the rate of the reaction. While higher temperatures can increase the reaction rate, they may also promote side reactions or decomposition of the product. The optimal temperature and reaction time need to be determined experimentally to achieve the highest conversion with minimal byproduct formation. For instance, in the synthesis of related succinic acid hydrazide derivatives, a temperature of 85°C for 2 hours was found to be effective. researchgate.net

Solvent Selection: The choice of solvent can impact the reaction rate and the ease of product isolation. A solvent that dissolves the reactants but allows for the precipitation of the product upon formation can simplify the purification process.

Purification Methods: The crude product can be purified by recrystallization from a suitable solvent to remove any unreacted starting materials or byproducts. The choice of the recrystallization solvent is critical for obtaining a high-purity product.

Novel Approaches to the Synthesis of this compound

Recent advancements in synthetic chemistry have focused on the development of more sustainable and efficient methods for chemical synthesis. These novel approaches can be applied to the production of this compound.

Green Chemistry Principles in this compound Production

Green chemistry principles aim to reduce the environmental impact of chemical processes. Several strategies can be envisioned for a greener synthesis of this compound.

Use of Renewable Feedstocks: The precursor, succinic anhydride, can be produced from renewable biomass sources. nih.gov This approach reduces the reliance on petrochemical feedstocks.

Atom Economy: The reaction of succinic anhydride with acetylhydrazine is an addition reaction with high atom economy, as all the atoms of the reactants are incorporated into the product.

Environmentally Benign Solvents: The use of greener solvents, such as water or bio-derived solvents, instead of traditional volatile organic compounds, can significantly reduce the environmental footprint of the synthesis.

Energy Efficiency: Employing energy-efficient synthetic methods, such as microwave-assisted synthesis, can reduce reaction times and energy consumption. rsc.org

Continuous Flow Synthesis: A continuous flow process for the synthesis of acid hydrazides from carboxylic acids has been developed, offering advantages in terms of scalability, safety, and efficiency. osti.govresearchgate.net This methodology could be adapted for the synthesis of the target compound.

Catalytic Methods for this compound Synthesis

The use of catalysts can enhance the efficiency and selectivity of the synthesis. While specific catalytic methods for the synthesis of this compound have not been reported, related reactions suggest potential catalytic approaches.

Acid or Base Catalysis: The reaction between an anhydride and a hydrazine derivative can be catalyzed by acids or bases. A catalyst can activate the carbonyl group of the anhydride or enhance the nucleophilicity of the hydrazine.

Metal Catalysis: Transition metal catalysts have been used in the synthesis of various hydrazide derivatives. For example, a copper catalyst has been employed for the synthesis of ynehydrazides. researchgate.net While not directly applicable to the target molecule, this highlights the potential for metal-catalyzed C-N bond formation in hydrazide synthesis.

Photocatalysis: A visible-light-induced method for the synthesis of acyl hydrazides from acylsilanes has been reported, which proceeds without the need for additives or transition metals. organic-chemistry.org Photocatalysis has also been used for the sustainable production of succinic anhydride from renewable biomass. nih.gov

Table 2: Overview of Novel Synthetic Approaches Relevant to this compound

Approach Key Principles Potential Application
Green Chemistry Use of renewable feedstocks, atom economy, benign solvents, energy efficiency Sustainable production of precursors and the final compound.
Continuous Flow Synthesis Scalability, improved safety and efficiency, shorter reaction times Large-scale, efficient production of the target molecule. osti.govresearchgate.net
Catalysis Enhanced reaction rates and selectivity More efficient and selective synthesis of the target molecule.
Photocatalysis Use of light as an energy source, mild reaction conditions Green and efficient synthesis of the compound or its precursors. nih.govorganic-chemistry.org

Derivatization Strategies for this compound

The multiple functional groups in this compound provide several avenues for derivatization, allowing for the synthesis of a variety of new compounds.

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and conversion to an acyl chloride. These transformations allow for the introduction of a wide range of functional groups.

Reactions of the Hydrazide Group: The hydrazide functionality is a versatile precursor for the synthesis of various heterocyclic compounds. For example, N,N'-diacylhydrazines can be used to synthesize 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. bohrium.com The hydrazide can also be involved in condensation reactions with aldehydes and ketones to form hydrazones.

Intramolecular Cyclization: The presence of both a carboxylic acid and a hydrazide group within the same molecule raises the possibility of intramolecular cyclization to form heterocyclic structures, such as pyridazinones, under appropriate conditions. The intramolecular cyclization of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids has been reported to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ru

Succinylation Agent: In a stepwise synthesis where succinic anhydride is first reacted with another nucleophile, the resulting succinic acid derivative could act as a succinylating agent, similar to how succinic anhydride is used to modify proteins. researchgate.net

Synthesis of Ester Derivatives of this compound

The carboxylic acid group of this compound is a primary site for modification through esterification. This reaction is fundamental in medicinal chemistry for modulating a compound's physicochemical properties, such as lipophilicity and cell permeability. The general approach involves the reaction of the parent carboxylic acid with an alcohol under acidic conditions or using a coupling agent.

Standard esterification procedures can be readily applied. For instance, heating the compound in an alcohol solvent (e.g., methanol, ethanol) with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) would yield the corresponding alkyl ester. Alternatively, milder conditions can be employed using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and the desired alcohol.

Research on analogous structures, such as 2-hydrazono-4-oxobutanoic acids, has demonstrated the successful synthesis of various ester derivatives. For example, methyl esters of related compounds have been synthesized, indicating the feasibility of this transformation on the 4-oxobutanoic acid backbone. nih.govnih.gov These methodologies are directly applicable to this compound for the generation of a library of ester derivatives.

Table 1: Potential Ester Derivatives and Corresponding Synthetic Reagents

Derivative NameAlcohol/ReagentCatalyst/Coupling Agent
Methyl 4-(2-acetylhydrazino)-4-oxobutanoateMethanolH₂SO₄ (catalytic)
Ethyl 4-(2-acetylhydrazino)-4-oxobutanoateEthanolDCC/DMAP
Benzyl 4-(2-acetylhydrazino)-4-oxobutanoateBenzyl alcoholEDC/DMAP

Amide and Hydrazide Modifications of this compound

The carboxylic acid moiety can also be converted into a wide range of amides and further modified hydrazides. This transformation is crucial for introducing diverse functional groups and building more complex molecular architectures. The synthesis of amides typically involves activating the carboxylic acid, followed by reaction with a primary or secondary amine.

Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with EDC. The activated intermediate is then treated with the desired amine to furnish the amide derivative. This approach has been used to synthesize N-arylamides of structurally similar 4-oxobutanoic acids. nih.gov

Table 2: Examples of Amide and Hydrazide Modifications

Target DerivativeReagent 1 (Activation)Reagent 2 (Nucleophile)
N-Benzyl-4-(2-acetylhydrazino)-4-oxobutanamideEDC/HOBtBenzylamine
4-(2-Acetylhydrazino)-N-phenyl-4-oxobutanamideSOCl₂Aniline
4-(2-Acetylhydrazino)-4-oxobutanehydrazideEDC/HOBtHydrazine hydrate

Cyclization Reactions Involving this compound Moieties

The linear structure of this compound contains the necessary functional groups to undergo intramolecular cyclization, leading to the formation of various heterocyclic rings. These reactions are often promoted by dehydrating agents or specific catalysts and result in thermodynamically stable cyclic products.

A significant cyclization pathway for analogous 2-hydrazono-4-oxobutanoic acids involves treatment with dehydrating agents like propionic anhydride. nih.govresearchgate.net This reaction leads to the formation of furanone derivatives, specifically N'-(2-oxofuran-3(2H)-ylidene)carbohydrazides. nih.govresearchgate.net In the case of this compound, a similar intramolecular condensation between the carboxylic acid and a nitrogen of the hydrazide moiety could potentially form a six-membered 1,3,4-oxadiazinane-5,6-dione ring system or other related heterocycles depending on the reaction conditions and the tautomeric form involved.

Another important class of cyclization involves the reaction with additional reagents to form five-membered rings like pyrazoles. For instance, the reaction of related acylpyruvic acids with thiosemicarbazide (B42300) has been shown to yield pyrazoline derivatives. nih.gov This suggests that the 1,3-dicarbonyl-like nature of the butanoic acid chain in the target molecule could be exploited to react with bis-nucleophiles like hydrazine or substituted hydrazines to construct pyrazole (B372694) or pyrazolidinone cores.

Introduction of Heterocyclic Rings to this compound Scaffolds

Beyond the formation of heterocyclic rings through intramolecular cyclization, new heterocyclic moieties can be appended to the this compound scaffold. This is typically achieved by reacting one of the existing functional groups with a reagent that contains a heterocyclic ring or forms one in the process.

The hydrazide group is particularly useful for this purpose. It can be condensed with various aldehydes or ketones bearing heterocyclic substituents (e.g., furan-2-carbaldehyde, pyridine-4-carbaldehyde) to form hydrazone linkages. This method has been widely used to synthesize acylhydrazone derivatives containing quinoline (B57606) and other aromatic systems. scirp.org

Alternatively, the carboxylic acid can be converted into an amide using a heterocyclic amine (e.g., aminopyridine, aminothiazole). This introduces the heterocyclic ring via a stable amide bond. These synthetic strategies allow for the systematic introduction of a vast array of heterocyclic systems, enabling fine-tuning of the molecule's properties. The cyclization reactions discussed in the previous section are also a primary method for generating fused or appended heterocyclic systems directly from the butanoic acid backbone. nih.govnih.gov

Prodrug Design Principles for this compound (without clinical application)

The concept of a prodrug involves chemically modifying a biologically active compound to improve its physicochemical or pharmacokinetic properties. Upon administration, the prodrug undergoes biotransformation in the body to release the active parent drug. The structure of this compound contains two key functional groups amenable to prodrug design: the carboxylic acid and the hydrazide moiety.

The primary rationale for designing prodrugs of carboxylic acids is to enhance their lipophilicity. researchgate.netresearchgate.net Carboxylic acids are typically ionized at physiological pH, which can limit their ability to cross biological membranes, such as the intestinal wall, thus leading to poor oral absorption. researchgate.net Masking the polar carboxylic acid group as a more lipophilic ester is the most common and successful strategy. nih.govuobabylon.edu.iq

Key Principles for Ester Prodrug Design:

Increase Lipophilicity: Convert the polar carboxylic acid into a less polar ester to improve passive diffusion across cell membranes. researchgate.netscirp.org

Enzymatic Lability: The ester linkage must be susceptible to hydrolysis by endogenous esterases to ensure efficient release of the parent drug. uobabylon.edu.iq

Chemical Stability: The prodrug should be sufficiently stable in the gastrointestinal tract to be absorbed intact. nih.gov

Biocompatible Promoieties: The released alcohol fragment (promoiety) should be non-toxic. scirp.org

The hydrazide functional group also presents opportunities for prodrug design, although this is less common than carboxylic acid esterification. Hydrazides can be converted into hydrazones by reaction with an aldehyde or ketone. These hydrazone linkages can be designed to be susceptible to hydrolysis under physiological conditions. For example, hydrazone-linked prodrugs have been investigated as a strategy to improve the solubility or targeting of certain drugs. nih.gov The famous antitubercular drug isoniazid (B1672263) is a hydrazide prodrug that requires in vivo activation. mdpi.comorientjchem.org For this compound, the terminal -NH₂ of the hydrazide could potentially be modified to form a bioreversible linkage.

Molecular Structure, Conformation, and Spectroscopic Characterization of 4 2 Acetylhydrazino 4 Oxobutanoic Acid

Advanced Spectroscopic Characterization Techniques

The elucidation of the molecular structure of 4-(2-Acetylhydrazino)-4-oxobutanoic acid, a compound featuring a carboxylic acid, an amide, and a hydrazide moiety, relies on a combination of advanced spectroscopic techniques. Each method provides unique insights into the connectivity, functional groups, and spatial arrangement of the atoms within the molecule.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR spectra provide valuable information on the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The methylene (B1212753) protons of the butanoic acid chain, being diastereotopic, are anticipated to appear as complex multiplets. The acetyl methyl protons would likely be a sharp singlet, and the N-H protons of the hydrazide and amide groups would present as broad singlets, with their chemical shifts being sensitive to solvent and temperature. The carboxylic acid proton is also expected to be a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each unique carbon atom. The carbonyl carbons of the carboxylic acid, amide, and acetyl groups are expected to resonate at the downfield end of the spectrum due to their deshielded nature. The methylene carbons of the butanoic acid backbone and the acetyl methyl carbon will appear at more upfield positions.

Predicted NMR Data

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (ppm)
-COOH10.0 - 12.0 (broad s)
-NH-NH-8.0 - 9.5 (broad s)
-CH₂-COOH2.5 - 2.8 (t)
-CH₂-CONH-2.4 - 2.7 (t)
-CO-CH₃1.9 - 2.2 (s)
Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (ppm)
-C OOH175 - 180
-C ONH-170 - 175
-NHCOC H₃168 - 172
-C H₂-COOH30 - 35
-C H₂-CONH-28 - 33
-NHCOC H₃20 - 25

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features. For this compound (Molecular Formula: C₆H₁₀N₂O₄, Molecular Weight: 174.15 g/mol ), electrospray ionization (ESI) would be a suitable technique.

The fragmentation in MS/MS analysis would likely proceed through the cleavage of the amide and hydrazide bonds. Common fragmentation pathways for carboxylic acids include the loss of H₂O (18 Da) and COOH (45 Da). nih.gov For succinic acid derivatives, characteristic fragmentation of the backbone is also expected. nih.govuab.edu The cleavage of the N-N bond in the hydrazide and the C-N bonds of the amide linkage would also produce significant fragment ions.

Predicted Mass Spectrometry Fragmentation

m/z Predicted Fragment Ion Possible Neutral Loss
175.06[M+H]⁺
157.05[M+H - H₂O]⁺H₂O
131.06[M+H - CO₂]⁺CO₂
114.05[C₄H₅N₂O₂]⁺C₂H₄O₂
101.04[C₄H₆NO₂]⁺C₂H₄N₂O
74.02[C₂H₄NO₂]⁺C₄H₆N₂O₂
59.04[C₂H₅N₂O]⁺C₄H₄O₃
43.02[C₂H₃O]⁺C₄H₇N₂O₃

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid, amide, and hydrazide functionalities. A very broad O-H stretching band from the carboxylic acid would be anticipated in the range of 2500-3300 cm⁻¹. msu.edu The C=O stretching vibrations of the carboxylic acid, amide (Amide I band), and acetyl group will likely appear as strong, distinct peaks in the region of 1630-1760 cm⁻¹. libretexts.orguobabylon.edu.iq The N-H stretching of the amide and hydrazide groups would be observed around 3200-3400 cm⁻¹, and the N-H bending (Amide II band) would be around 1550-1650 cm⁻¹. msu.edulibretexts.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretching bands are also expected to be prominent in the Raman spectrum.

Predicted IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
O-H stretch2500-3300 (broad)Carboxylic Acid
N-H stretch3200-3400Amide/Hydrazide
C-H stretch2850-3000Aliphatic
C=O stretch1700-1760Carboxylic Acid
C=O stretch (Amide I)1630-1680Amide/Hydrazide
N-H bend (Amide II)1550-1650Amide/Hydrazide
C-O stretch1210-1320Carboxylic Acid
C-N stretch1350-1000Amide

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. As no experimental crystal structure is available, we can only predict the likely intermolecular interactions that would be observed.

It is highly probable that the crystal structure would be stabilized by an extensive network of hydrogen bonds. The carboxylic acid group can form strong O-H···O hydrogen bonds, often leading to the formation of dimers. The N-H groups of the amide and hydrazide moieties can act as hydrogen bond donors, while the carbonyl oxygens can act as acceptors, leading to N-H···O interactions that would link the molecules into chains or sheets.

Conformational Analysis of this compound

In the absence of experimental data, theoretical (computational) methods, such as Density Functional Theory (DFT), are invaluable for predicting the stable conformations of a molecule. mdpi.com

The key rotational barriers in this molecule are around the C-C single bonds of the butanoic acid chain, the C-N amide bond, and the N-N hydrazide bond.

Butanoic Acid Chain: Rotation around the C-C bonds will lead to various staggered and eclipsed conformations, with the anti-periplanar arrangement of the bulky substituents generally being the most stable.

Amide Bond (C-N): The C-N bond in amides has a significant double bond character due to resonance, resulting in a relatively high rotational barrier (around 15-20 kcal/mol). rsc.org This leads to planar cis and trans conformers, with the trans conformation being sterically favored in most cases.

Hydrazide Bond (N-N): The rotation around the N-N bond in hydrazides is also restricted, and the conformational preferences are influenced by electronic and steric effects. mdpi.comnih.gov The relative orientation of the lone pairs on the nitrogen atoms plays a crucial role in determining the stability of different conformers.

Theoretical calculations would be necessary to determine the relative energies of the various possible conformers and to identify the global minimum energy structure. These calculations would also provide insights into the intramolecular hydrogen bonding possibilities that might stabilize certain conformations.

Intramolecular Interactions and Hydrogen Bonding in this compound

The presence of multiple hydrogen bond donors (the carboxylic acid OH and the two N-H groups of the hydrazide) and acceptors (the carbonyl oxygens of the carboxylic acid and the amides) in this compound creates a high potential for the formation of intramolecular hydrogen bonds. These interactions can play a significant role in stabilizing specific conformations of the molecule.

Intramolecular hydrogen bonds can form between the carboxylic acid group and the adjacent amide carbonyl oxygen, or between the N-H of the hydrazide and a carbonyl oxygen. The formation of such bonds would lead to a more compact, folded conformation of the molecule. The likelihood of these interactions depends on the spatial arrangement of the functional groups, which is determined by the torsional angles of the rotatable bonds. In similar molecules containing both carboxylic acid and amide functionalities, both intra- and intermolecular hydrogen bonding have been observed. nih.govacs.org

The strength of these hydrogen bonds can be inferred from spectroscopic data. For example, in the IR spectrum, the formation of an intramolecular hydrogen bond involving the O-H or N-H group would typically cause the corresponding stretching vibration to shift to a lower frequency and broaden. In the ¹H NMR spectrum, protons involved in hydrogen bonding are often observed at a higher chemical shift (downfield).

The interplay of these intramolecular forces, along with potential intermolecular hydrogen bonding in the condensed phase, will ultimately determine the supramolecular structure and properties of this compound. In the solid state, it is highly probable that an extensive network of intermolecular hydrogen bonds would be established, connecting molecules into dimers, chains, or more complex three-dimensional architectures. researchgate.netresearchgate.net

Interactive Data Table: Expected Spectroscopic Data for this compound

Spectroscopic Technique Functional Group Expected Chemical Shift / Wavenumber
¹H NMRCarboxylic Acid (-COOH)10-13 ppm
¹H NMRAmide (-NH)7.5-8.5 ppm
¹H NMRMethylene (-CH₂)2.5-2.8 ppm
¹H NMRMethyl (-CH₃)2.0-2.2 ppm
¹³C NMRCarbonyl (-C=O)170-180 ppm
¹³C NMRMethylene (-CH₂)30-40 ppm
¹³C NMRMethyl (-CH₃)20-30 ppm
IR SpectroscopyO-H Stretch (Carboxylic Acid)3300-2500 cm⁻¹ (broad)
IR SpectroscopyN-H Stretch (Amide)3300-3100 cm⁻¹
IR SpectroscopyC=O Stretch (Carbonyl)1750-1630 cm⁻¹

Interactive Data Table: Potential Hydrogen Bonding Interactions in this compound

Donor Group Acceptor Group Interaction Type
Carboxylic Acid (-OH)Amide Carbonyl (-C=O)Intramolecular / Intermolecular
Amide (-NH)Carboxylic Acid Carbonyl (-C=O)Intramolecular / Intermolecular
Amide (-NH)Amide Carbonyl (-C=O)Intramolecular / Intermolecular

Chemical Reactivity and Mechanistic Studies of 4 2 Acetylhydrazino 4 Oxobutanoic Acid

Hydrolysis and Degradation Pathways of 4-(2-Acetylhydrazino)-4-oxobutanoic acid

No specific studies on the hydrolysis or degradation of this compound have been published. However, the molecule contains two amide-like bonds (hydrazide bonds) that are susceptible to hydrolysis under acidic or basic conditions.

The expected hydrolysis pathways would involve the cleavage of one or both of the C-N bonds within the hydrazide linkage, leading to the formation of succinic acid, acetic acid, and hydrazine (B178648), or their respective salts and intermediates. The general stability of hydrazide-containing molecules has been shown to be pH-dependent. For instance, studies on other hydrazide derivatives have demonstrated that they are increasingly stable as the pH approaches neutrality.

Electrophilic and Nucleophilic Reactions of this compound

The reactivity of this compound is dictated by its functional groups.

Nucleophilic Character: The terminal nitrogen atom of the hydrazide group possesses a lone pair of electrons, making it a potential nucleophile. This allows it to react with various electrophiles, such as aldehydes and ketones, to form hydrazones. This is a characteristic reaction of the hydrazide functional group.

Electrophilic Character: The carbonyl carbons of both the succinyl and acetyl groups are electrophilic centers. They are susceptible to attack by strong nucleophiles, although the amide resonance reduces their reactivity compared to ketones or aldehydes.

Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as esterification with alcohols under acidic conditions or conversion to an acid chloride using reagents like thionyl chloride.

Redox Chemistry of this compound

The redox chemistry of this compound has not been documented. Hydrazide moieties can be susceptible to oxidation by strong oxidizing agents, which can lead to the formation of diazenes or cleavage of the N-N bond. The specific oxidation or reduction potentials for this molecule are unknown.

Reaction Kinetics and Mechanisms involving this compound

Detailed kinetic studies and mechanistic elucidation for reactions involving this compound are absent from the scientific literature. To understand the kinetics of its potential hydrolysis, for example, studies would be required to determine the rate constants under varying pH and temperature conditions, as well as to identify the reaction order and activation energy. Such data is not currently available.

Biochemical and Molecular Interaction Studies of 4 2 Acetylhydrazino 4 Oxobutanoic Acid in Vitro

Investigation of 4-(2-Acetylhydrazino)-4-oxobutanoic acid in Cell Wall Synthesis Research (in vitro models)

No publicly available research could be found that investigates the role of this compound in the context of bacterial cell wall synthesis. The synthesis of peptidoglycan, a critical component of the bacterial cell wall, involves a series of enzymatic steps that are common targets for antibiotics. mdpi.comnih.govnih.govresearchgate.netmdpi.com However, there is no evidence to suggest that this compound has been tested for its ability to interfere with this process.

Role of this compound in Bacterial Growth Studies (in vitro models)

There are no published in vitro studies detailing the effects of this compound on bacterial growth. Standard methods to assess antibacterial activity, such as determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains, have not been reported for this specific compound. nih.govnih.gov

Enzyme Inhibition and Activation Studies with this compound (in vitro)

No studies have been published that identify or suggest potential enzyme targets for this compound. While various compounds containing hydrazide or butanoic acid moieties have been investigated as enzyme inhibitors, this specific molecule has not been the subject of such research. nih.govnih.govmdpi.com

In the absence of identified enzyme targets, there is no data on the kinetic characterization of interactions between this compound and any enzyme.

Ligand-Receptor Binding Studies of this compound (in vitro)

No in vitro ligand-receptor binding studies for this compound have been reported in the scientific literature. Consequently, its affinity and selectivity for any biological receptor are unknown. nih.gov

Modulation of Biochemical Pathways by this compound (in vitro)

There is no information available regarding the modulation of any biochemical pathways by this compound in in vitro models.

Structure Activity Relationship Sar Studies of 4 2 Acetylhydrazino 4 Oxobutanoic Acid Derivatives

Design and Synthesis of 4-(2-Acetylhydrazino)-4-oxobutanoic acid Analogues

No literature was found describing the rational design and chemical synthesis of a library of analogues based on the this compound scaffold for the purpose of SAR studies.

Systematic Modifications and Their Impact on Biochemical Activities (in vitro)

There are no published studies that report on the systematic modification of the parent compound and the resulting changes in in vitro biochemical activities. Without this comparative data, no data tables or discussion on the impact of structural changes can be provided.

Identification of Key Pharmacophores and Structural Motifs for Activity

The identification of pharmacophores is contingent on having a set of active and inactive analogue compounds. As this data is not available for this compound, the key structural motifs essential for any potential biological activity cannot be determined.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling requires a dataset of compounds with defined structural descriptors and corresponding quantitative biological activity data. The lack of such a dataset for derivatives of this compound means that no QSAR models have been developed or reported.

Computational and Theoretical Chemistry Studies of 4 2 Acetylhydrazino 4 Oxobutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Without specific studies, information regarding the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential surface, and reactivity descriptors, which are crucial for understanding its chemical behavior, remains undetermined.

Molecular Dynamics Simulations of 4-(2-Acetylhydrazino)-4-oxobutanoic acid in Solution

There is no available research on the conformational landscape, solvation effects, and dynamic behavior of this compound in aqueous or other solvent environments. Such simulations are vital for understanding its behavior in biological systems.

Molecular Docking Studies with Biological Macromolecules

No molecular docking studies have been published that explore the potential binding modes and affinities of this compound with specific protein targets. This information is critical for identifying potential pharmacological applications.

Prediction of Spectroscopic Properties of this compound

Computational predictions of its NMR, IR, and UV-Vis spectra, which would aid in its experimental characterization, are not available in the public domain.

In Silico Screening of this compound Derivatives

There is no evidence of in silico screening efforts to explore the chemical space of derivatives of this compound for improved properties or specific biological activities.

The lack of published computational research on this compound highlights a need for further investigation into this compound to elucidate its fundamental chemical and physical properties. Such studies would be invaluable for any future development and application of this molecule in materials science, pharmacology, or other scientific disciplines. At present, a detailed and scientifically accurate article on its computational and theoretical chemistry, as per the requested structure, cannot be generated due to the absence of primary research data.

Analytical Method Development for 4 2 Acetylhydrazino 4 Oxobutanoic Acid

Chromatographic Techniques for Separation and Quantification (HPLC, GC-MS)

Chromatography is a cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for the analysis of 4-(2-Acetylhydrazino)-4-oxobutanoic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of polar, non-volatile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common approach. The separation is based on the differential partitioning of the analyte between the two phases.

Detailed research findings for analogous compounds, such as succinyl-CoA and other hydrazine (B178648) derivatives, provide a framework for method development. For instance, the analysis of succinyl-CoA has been successfully performed using C18 columns with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile. researchgate.netnih.gov Detection is typically achieved using a UV detector, as the amide and carbonyl functionalities exhibit absorbance in the low UV range (around 200-220 nm), although sensitivity might be limited. The presence of the thioester bond in succinyl-CoA allows for detection at approximately 260 nm, a wavelength less applicable to the target compound. nih.gov

For enhanced sensitivity and selectivity, pre-column derivatization can be employed. Reagents that react with the hydrazine moiety to introduce a highly chromophoric or fluorophoric tag can significantly lower the limit of detection.

Table 1: Example HPLC Parameters for this compound Analysis
ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseGradient of 10 mM Potassium Phosphate Buffer (pH 7.0) and Acetonitrile
Flow Rate1.0 mL/min
DetectionUV Absorbance at 210 nm
Injection Volume20 µL
Column Temperature30 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. However, due to the low volatility and thermal lability of this compound, direct analysis is not feasible. Chemical derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form.

A common derivatization strategy for compounds containing carboxylic acid and N-H functionalities is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility.

Once derivatized, the compound can be separated on a nonpolar capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) and detected by a mass spectrometer. drugbank.com The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized analyte, allowing for highly selective and sensitive quantification.

Table 2: Potential GC-MS Parameters for Derivatized this compound
ParameterCondition
Derivatization ReagentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium at 1.2 mL/min
Injector Temperature250 °C
Oven ProgramInitial 100 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole

Electrophoretic Methods for this compound Analysis

Electrophoretic methods separate molecules based on their differential migration in an electric field. Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample volume and offers rapid analysis times.

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be the most appropriate mode. The carboxylic acid group in the molecule will be deprotonated at a pH above its pKa, resulting in a negatively charged anion. This anion will migrate toward the anode. However, in a typical bare fused-silica capillary, a strong electroosmotic flow (EOF) toward the cathode occurs. mdpi.com By running the analysis in a buffer with a pH that ensures the analyte is charged, its electrophoretic mobility will oppose the EOF, allowing for separation from neutral and positively charged species.

The development of a specific CE method would involve optimizing parameters such as buffer pH, concentration, and applied voltage to achieve the desired resolution and analysis time. Detection can be performed using a UV detector, similar to HPLC. While specific applications of CE for this exact compound are not widely documented, the principles of the technique suggest it is a viable analytical approach.

Table 3: General Capillary Electrophoresis Parameters for Anionic Small Molecule Analysis
ParameterCondition
CapillaryFused Silica (e.g., 50 cm total length, 75 µm i.d.)
Background Electrolyte20-50 mM Phosphate or Borate buffer (pH 7-9)
Applied Voltage15-25 kV
Temperature25 °C
InjectionHydrodynamic (e.g., 50 mbar for 5 s)
DetectionDirect UV at 200-210 nm

Spectrophotometric Assays for this compound

Spectrophotometric assays are often used for the rapid quantification of an analyte in solution. These methods are typically based on the measurement of light absorption by the analyte itself or a colored derivative. Direct UV-Vis spectrophotometry of this compound is likely to have low sensitivity and selectivity due to the lack of a strong chromophore in its structure.

Therefore, derivatization is commonly employed to develop a colorimetric method. The hydrazine moiety is a reactive functional group that can undergo condensation reactions with various reagents to produce intensely colored products. For example, aldehydes such as p-dimethylaminobenzaldehyde (PDAB) react with hydrazines to form colored hydrazone derivatives under acidic conditions. semanticscholar.org The resulting product can be quantified by measuring its absorbance at the specific λmax of the hydrazone.

Another approach could be based on an oxidative coupling reaction. In the presence of an oxidizing agent, the hydrazine can be coupled with an aromatic amine or phenol to produce a colored azo dye. The intensity of the color, measured with a spectrophotometer, would be proportional to the concentration of the analyte. The development of such an assay requires careful optimization of reagent concentrations, reaction time, and pH. rdd.edu.iq

Table 4: Hypothetical Colorimetric Assay Based on Hydrazone Formation
ParameterDescription
PrincipleCondensation reaction of the hydrazino group with p-dimethylaminobenzaldehyde (PDAB) to form a colored hydrazone.
Reagents- Sample containing this compound
  • PDAB solution in acidic ethanol
  • Reaction ConditionsIncubation at a controlled temperature (e.g., 60 °C) for a defined time (e.g., 15 min).
    Measurement Wavelength (λmax)Typically in the range of 450-480 nm for the resulting hydrazone.
    QuantificationBased on a calibration curve prepared with known concentrations of the analyte.

    Conclusion and Future Perspectives in Academic Research on 4 2 Acetylhydrazino 4 Oxobutanoic Acid

    Summary of Key Academic Findings

    Unresolved Research Questions and Challenges

    The primary challenge in the academic study of 4-(2-Acetylhydrazino)-4-oxobutanoic acid is the foundational lack of published research. Key unresolved questions that represent significant hurdles and opportunities include:

    Fundamental Physicochemical Properties: A thorough characterization of its spectral data (NMR, IR, Mass Spectrometry), solubility, melting point, and crystal structure is needed.

    Biological Activity: Its potential as an anti-inflammatory, antimicrobial, or anticancer agent remains unexplored.

    Synthetic Routes: While general methods for the synthesis of acylhydrazines exist, optimized and efficient synthetic pathways specific to this compound have not been reported.

    Reactivity and Stability: Understanding its chemical reactivity, stability under various conditions, and potential degradation products is essential for any future application.

    Potential Avenues for Advanced Mechanistic and Synthetic Investigations

    Future research could focus on several promising areas to build a foundational understanding of this compound.

    Synthetic Investigations:

    Systematic Synthesis and Optimization: Developing and optimizing a reliable synthetic route is a critical first step. A potential approach could involve the reaction of succinic anhydride (B1165640) with acetylhydrazine.

    Derivative Synthesis: The synthesis of a library of derivatives by modifying the acetyl or butanoic acid moieties could lead to the discovery of compounds with interesting properties.

    Mechanistic Investigations:

    Computational Modeling: Theoretical studies could predict its molecular geometry, electronic properties, and potential interactions with biological targets.

    Reaction Mechanism Studies: Investigating the mechanisms of its potential reactions, such as cyclization or hydrolysis, would provide valuable chemical insights.

    Broader Implications of this compound Research in Chemical Biology and Organic Synthesis

    Should future research establish interesting properties for this compound, the implications could be significant.

    In Chemical Biology:

    Probe for Biological Systems: If it exhibits specific biological activity, it could be developed as a chemical probe to study biological pathways.

    Foundation for Drug Discovery: The acylhydrazine moiety is present in a number of biologically active compounds. Research into this specific molecule could provide a new scaffold for the development of therapeutic agents.

    In Organic Synthesis:

    Versatile Building Block: The presence of multiple functional groups (carboxylic acid, amide, and ketone) could make it a useful building block for the synthesis of more complex molecules.

    Development of New Methodologies: The study of its reactivity could lead to the development of new synthetic methodologies.

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are most effective for preparing 4-(2-Acetylhydrazino)-4-oxobutanoic acid, and how can reaction parameters be optimized?

    • Methodology : The compound is typically synthesized via condensation reactions between hydrazine derivatives and 4-oxobutanoic acid precursors. For example, hydrazine can react with acetylated intermediates under basic conditions, followed by purification via recrystallization or column chromatography. Reaction optimization involves adjusting pH, temperature (e.g., reflux in ethanol), and stoichiometry to minimize by-products .
    • Key Considerations : Monitor reaction progress using TLC or HPLC. Post-synthetic characterization via 1^1H/13^{13}C NMR and FT-IR is critical to confirm the acetylhydrazino and ketone functionalities .

    Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

    • Methodology :

    • NMR Spectroscopy : 1^1H NMR (e.g., δ 2.60–2.80 ppm for CH2_2 groups) and 13^{13}C NMR to identify carbonyl (C=O) and acetylhydrazino (N–CO–CH3_3) groups .
    • FT-IR : Peaks near 1700 cm1^{-1} (C=O stretch) and 1650 cm1^{-1} (amide/hydrazine C–N stretch) .
    • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., 174.16 g/mol) .

    Q. How does the acetylhydrazino group influence the compound’s solubility and stability under varying pH conditions?

    • Methodology : Perform solubility tests in polar (water, DMSO) and non-polar solvents. Stability studies at pH 2–12 (using buffers) with HPLC monitoring over 24–72 hours. The acetyl group enhances hydrophobicity compared to unsubstituted hydrazino derivatives, reducing aqueous solubility but improving lipid membrane permeability .

    Advanced Research Questions

    Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or cyclization reactions?

    • Methodology : Kinetic studies under controlled conditions (e.g., varying nucleophiles like amines or thiols) to track reaction rates via UV-Vis or NMR. Density Functional Theory (DFT) calculations can model transition states and electron density distribution, revealing steric/electronic effects of the acetyl group on reactivity .
    • Data Contradictions : Some studies report slower substitution kinetics due to steric hindrance from the acetyl group, while others note enhanced electrophilicity at the ketone site .

    Q. How can computational modeling predict the compound’s binding affinity for enzymatic targets (e.g., KYN-3-OHase), and how do these predictions compare to experimental IC50_{50} values?

    • Methodology : Use molecular docking (AutoDock, Schrödinger) to simulate binding with enzyme active sites. Compare results with experimental IC50_{50} data from enzyme inhibition assays (e.g., fluorometric assays). For example, fluorinated analogs show IC50_{50} values ~12.5 µM for neuroprotective targets, suggesting structural modifications to enhance affinity .
    • Validation : Cross-reference computational predictions with mutagenesis studies to identify critical binding residues .

    Q. What strategies are effective for derivatizing this compound to synthesize bioactive heterocycles (e.g., pyridazinones or benzodiazepines)?

    • Methodology : React the compound with aldehydes or ketones under acidic/basic conditions to form Schiff bases, followed by cyclization. For example, condensation with substituted benzaldehydes yields dihydropyridazin-3(2H)-ones, which can be screened for anticancer or antimicrobial activity .
    • Optimization : Vary substituents on the aldehyde/ketone to modulate electronic properties and bioactivity .

    Key Considerations for Researchers

    • Contradictory Data : Discrepancies in reported reaction yields (e.g., 70–95%) may arise from purification methods or solvent choices. Always validate synthetic protocols with multiple characterization techniques .
    • Safety : The compound may exhibit acute toxicity (Category 4, H302). Use PPE and adhere to waste disposal protocols .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.